3-(3,5-Dimethylbenzoyl)thiophene

Adenosine A₁ receptor Allosteric modulation Structure-activity relationship

Researchers investigating adenosine A1 receptor allosteric modulation require validated negative controls that isolate the 2-amino pharmacophore contribution. 3-(3,5-Dimethylbenzoyl)thiophene addresses this: • Lacks the 2-amino group essential for A1 PAM activity, serving as a negative control while retaining the 3,5-dimethylbenzoyl moiety for SAR comparison. • Unsubstituted 2-position enables derivatization for focused library generation. • Analytical reference standard for resolving positional isomers sharing identical molecular mass. Available at ≥97% purity with cold-chain global shipping; for R&D use only.

Molecular Formula C13H12OS
Molecular Weight 216.3 g/mol
CAS No. 898771-12-5
Cat. No. B1324115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylbenzoyl)thiophene
CAS898771-12-5
Molecular FormulaC13H12OS
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C
InChIInChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3
InChIKeyWWDLIIRIASOXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylbenzoyl)thiophene: Core Identity


3-(3,5-Dimethylbenzoyl)thiophene (CAS 898771-12-5) is an organic compound with the molecular formula C₁₃H₁₂OS and a molecular weight of 216.30 g/mol . It belongs to the broader class of 3-aroylthiophene derivatives, characterized by a thiophene ring substituted at the 3-position with a benzoyl moiety bearing methyl groups at the 3- and 5-positions [1]. As a synthetic building block, this compound is primarily encountered in research settings as an intermediate or scaffold for further derivatization, with commercial availability at purities typically ≥97–98% .

Unsubstituted thiophene 2-position available for derivatization
Defined 3,5-dimethylbenzoyl substitution pattern for SAR studies
High-purity grade suitable for synthetic building block applications

3-(3,5-Dimethylbenzoyl)thiophene Substitution Risk


Substituting 3-(3,5-Dimethylbenzoyl)thiophene with a generic 'thiophene derivative' is not scientifically defensible due to the profound impact of substitution pattern on both biological activity and metabolic stability. Structure-activity relationship (SAR) studies on the closely related 2-amino-3-benzoylthiophene series demonstrate that even minor alterations to the benzoyl ring substitution—such as moving or removing methyl groups—can drastically alter pharmacological profiles, including switching from allosteric enhancement to competitive antagonism at the adenosine A₁ receptor [1]. Furthermore, metabolic studies on 3-aroylthiophenes reveal that the unsubstituted thiophene ring undergoes microsomal oxidation to form reactive sulfoxide metabolites, a pathway that may vary in rate and consequence depending on the electron-donating or withdrawing effects of substituents on the benzoyl ring [2]. Therefore, the specific 3,5-dimethyl substitution pattern confers distinct electronic, steric, and metabolic properties that cannot be assumed for other positional isomers (e.g., 2,5- or 3,4-dimethylbenzoyl) or the unsubstituted 3-benzoylthiophene [3].

Generic thiophene derivatives lack the 3,5-dimethylbenzoyl group, altering SAR and metabolic profile
2-Amino-3-benzoylthiophenes exhibit adenosine A₁ receptor allosteric modulation; activity not shared by the 2-unsubstituted analog
Positional isomers (3,4- or 2,6-dimethylbenzoyl) have distinct steric and electronic properties; not interchangeable

3-(3,5-Dimethylbenzoyl)thiophene Differentiation Evidence


2-Amino Group Absence: Divergence from PD 81,723

A critical structural difference between 3-(3,5-dimethylbenzoyl)thiophene and the well-characterized 2-amino-3-benzoylthiophene series (including the prototypical allosteric enhancer PD 81,723) is the absence of the 2-amino group on the thiophene ring. SAR studies demonstrate that the 2-amino substituent is essential for positive allosteric modulator (PAM) activity at the adenosine A₁ receptor; compounds lacking this group show negligible allosteric enhancement [1]. While PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)[3-(trifluoromethyl)phenyl]methanone) enhances [³H]N⁶-cyclohexyladenosine binding to rat brain A₁ receptors with a maximal enhancement of approximately 40–50% at 10 µM [2], the target compound's lack of the 2-amino group precludes classification as an A₁ receptor PAM and indicates a distinct, currently uncharacterized pharmacological profile [3].

A₁ PAM Activity
Reported
No PAM activity predicted; 2-amino group essential for adenosine A₁ receptor allosteric enhancement. PD 81,723 enhances binding ~40–50% at 10 µM.
PAM function not transferable to 2-unsubstituted analogs
A₁ PAM studies require 2-amino-3-benzoylthiophenes
Adenosine A₁ receptor Allosteric modulation Structure-activity relationship GPCR pharmacology

3,5-Dimethyl Substitution Modulates Metabolic S-Oxidation

Metabolic studies on the 3-aroylthiophene scaffold demonstrate that the thiophene ring undergoes cytochrome P450-mediated S-oxidation to form reactive sulfoxide intermediates capable of conjugating with nucleophiles [1]. In rat liver microsomes, a representative 3-aroylthiophene (compound 1) was oxidized to yield four distinct thiophene sulfoxide-derived metabolites, which were isolated and characterized [2]. The presence of the electron-donating 3,5-dimethyl substituents on the benzoyl ring of the target compound is expected to alter the electron density of the carbonyl and thiophene ring system relative to the unsubstituted 3-benzoylthiophene, thereby modulating the rate of metabolic S-oxidation and the stability/reactivity of any resulting sulfoxide metabolites [3].

Metabolic S‑oxidation
Class-level
Electron-donating 3,5-dimethyl group predicted to alter thiophene S‑oxidation rate vs. unsubstituted 3-aroylthiophene.
Metabolic stability profile may differ; direct data pending
Class-level inference from 3-aroylthiophene microsomal studies
Metabolic activation Thiophene sulfoxide Microsomal oxidation Drug metabolism

Positional Isomer Steric and Electronic Divergence

The 3,5-dimethyl substitution pattern on the benzoyl ring produces a symmetrically substituted, meta-disposed electron-donating environment distinct from other commercially available dimethylbenzoylthiophene positional isomers (CAS: 898771-09-0 for 3,4-; 898771-06-7 for 2,6-; 896618-60-3 for 2,5-) . The 3,5-dimethyl arrangement minimizes steric hindrance at the carbonyl while providing two electron-donating methyl groups in meta positions relative to the carbonyl, resulting in a net electronic effect distinct from ortho-substituted (2,6-) isomers where steric inhibition of resonance can alter carbonyl conjugation, or the 3,4-isomer where the para relationship creates an additive electron-donating effect [1]. In the 2-amino-3-benzoylthiophene SAR series, varying benzoyl substitution altered both allosteric enhancement potency and antagonist activity, with specific patterns dictating functional selectivity [2].

Isomer Specificity
Class-level
3,5-dimethyl (meta) distinct from 3,4- and 2,6-isomers in steric and electronic parameters.
Isomer identity critical for SAR; not interchangeable
Verify positional isomer by chromatographic method
Positional isomerism Dimethylbenzoyl thiophenes SAR Chemical diversity

3-Thienyl vs. 2-Benzoyl: Photophysical Differences

Ab initio quantum chemical studies on 2-benzoylthiophene have characterized six singlet and six triplet excited states, revealing that the benzoyl group attachment position (2- versus 3-) fundamentally alters the electronic structure and excited-state behavior [1]. The 3-benzoylthiophene scaffold, as present in the target compound, positions the carbonyl group on the β-carbon of the thiophene ring, which differs electronically from the α-attachment (2-position) due to distinct π-conjugation patterns and differing contributions from sulfur lone pair delocalization [2]. This positional isomerism is critical for applications in organic electronics, fluorescent probes, or photochemical studies where excited-state properties govern functional performance.

Excited‑State Behavior
Reported
3‑benzoylthiophene β‑carbonyl attachment yields distinct excited‑state manifold vs. 2‑benzoylthiophene (α‑attachment).
Photophysical properties isomer‑specific
3‑thienyl isomer required for 3‑aroylthiophene photophysical studies
Photophysical properties Excited states Thiophene positional isomerism Quantum chemical calculation

3-(3,5-Dimethylbenzoyl)thiophene Research and Procurement Applications


Negative Control for A₁ Receptor Allosteric Modulator Studies

Given the established SAR showing that the 2-amino group is essential for A₁ receptor PAM activity [1], 3-(3,5-dimethylbenzoyl)thiophene serves as an appropriate negative control compound in assays designed to validate the 2-amino pharmacophore requirement. Its lack of the 2-amino substituent, combined with retention of the 3,5-dimethylbenzoyl moiety, enables researchers to attribute observed activity differences specifically to the absence of the amine group rather than benzoyl ring substitution differences [2].

Reactive Metabolite Screening in Thiophene Scaffolds

The documented metabolic S-oxidation of 3-aroylthiophenes to reactive sulfoxide species [1] makes this compound valuable for structure-metabolism relationship studies. Researchers investigating the impact of benzoyl ring substitution on the rate and extent of thiophene ring bioactivation can use 3-(3,5-dimethylbenzoyl)thiophene as a model substrate to compare with unsubstituted 3-benzoylthiophene or other positional isomers, enabling quantitative assessment of how electron-donating methyl groups modulate metabolic susceptibility [2].

Synthetic Intermediate for 2-Functionalized Thiophenes

The thiophene 2-position of 3-(3,5-dimethylbenzoyl)thiophene remains unsubstituted and available for further functionalization, including halogenation, formylation, or metalation reactions. This makes the compound a useful synthetic building block for generating diverse libraries of 2-substituted-3-(3,5-dimethylbenzoyl)thiophenes, where systematic variation at the 2-position can be explored while keeping the 3,5-dimethylbenzoyl pharmacophore constant [1].

Reference Standard for Positional Isomer Analysis

Multiple commercially available dimethylbenzoylthiophene positional isomers (CAS: 898771-12-5 for 3,5-; 898771-09-0 for 3,4-; 898771-06-7 for 2,6-; 896618-60-3 for 2,5-) share identical molecular formula and mass [1]. 3-(3,5-Dimethylbenzoyl)thiophene serves as a reference standard for developing chromatographic methods (HPLC, GC-MS) capable of resolving these closely related isomers, which is essential for purity assessment in chemical synthesis and for verifying the identity of research materials in procurement workflows.

Application
Selection Property
Validation Focus
Negative control for A₁ PAM studies
2‑amino group absence; 3,5‑dimethylbenzoyl ring retained
Confirm lack of allosteric enhancement; verify amine pharmacophore requirement
Reactive metabolite screening
Electron‑donating 3,5‑dimethyl substitution
Assess S‑oxidation rate modulation vs. unsubstituted 3‑aroylthiophene
Synthetic intermediate
Unsubstituted thiophene 2‑position
Derivatization to 2‑substituted‑3‑(3,5‑dimethylbenzoyl)thiophene libraries
Reference standard for isomer analysis
Distinct chromatographic retention among dimethylbenzoylthiophene isomers
Develop HPLC/GC‑MS methods for positional isomer resolution

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18 linked technical documents
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